molecular formula C15H10N4O3 B3994091 5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol

5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol

Cat. No.: B3994091
M. Wt: 294.26 g/mol
InChI Key: UDZRRRRTMBRJHA-UHFFFAOYSA-N
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Description

The compound “5-phenyl-5H-pyrimido[5’,4’:5,6]pyrano[2,3-d]pyrimidine-4,6-diol” is a complex organic molecule that contains a pyrimidine ring fused with a pyrano ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Pyrano ring is a six-membered heterocyclic ring structure containing an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a pyrano ring. The phenyl group attached at the 5-position of the pyrimidine ring would contribute to the overall aromaticity and stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The presence of the diol group could potentially make it a good candidate for reactions involving nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

9-phenyl-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-12-10-9(8-4-2-1-3-5-8)11-13(21)17-7-19-15(11)22-14(10)18-6-16-12/h1-7,9H,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZRRRRTMBRJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(N=CNC3=O)OC4=C2C(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol
Reactant of Route 2
5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol
Reactant of Route 3
5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol
Reactant of Route 4
5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol
Reactant of Route 5
5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol
Reactant of Route 6
Reactant of Route 6
5-phenyl-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol

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